molecular formula C20H22N2O2 B2630364 1-[5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 710985-93-6

1-[5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2630364
CAS No.: 710985-93-6
M. Wt: 322.408
InChI Key: LAHPMOFMMMPVQD-UHFFFAOYSA-N
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Description

1-[5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a compound belonging to the pyrazoline class of heterocyclic compounds. Pyrazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Chemical Reactions Analysis

1-[5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-[5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can be compared with other pyrazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Biological Activity

The compound 1-[5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazolines are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H20N2O\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}

This structure includes a pyrazoline core, which is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that pyrazoline derivatives exhibit significant anticancer properties. For instance, the compound has been shown to inhibit the proliferation of various cancer cell lines. In vitro studies demonstrated that it effectively induced apoptosis in human cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2 .

Table 1: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)15.0Caspase activation
A549 (Lung)10.0Inhibition of cell proliferation

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects. It was found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may inhibit the NF-κB signaling pathway, which is often activated during inflammatory responses .

Table 2: Anti-inflammatory Activity

CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF-α2507570%
IL-63009070%

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Pyrazoline derivatives are known to interact with various kinases involved in cell signaling pathways. The specific interactions of this compound with kinases relevant to cancer and inflammation are areas for further investigation .
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells is primarily mediated through the mitochondrial pathway, where it influences the expression of Bcl-2 family proteins and activates caspases .
  • Cytokine Modulation : The modulation of cytokine production indicates a potential mechanism for its anti-inflammatory effects, making it a candidate for further therapeutic exploration in inflammatory diseases.

Case Studies

A recent study published in a peer-reviewed journal evaluated the efficacy of various pyrazoline derivatives, including our compound, in treating breast cancer models. The results showed that treatment with this compound led to a significant reduction in tumor size compared to controls, highlighting its potential as an effective anticancer agent .

Properties

IUPAC Name

1-[3-(2-ethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-4-24-20-8-6-5-7-17(20)19-13-18(21-22(19)15(3)23)16-11-9-14(2)10-12-16/h5-12,19H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHPMOFMMMPVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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